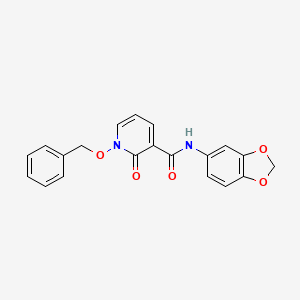

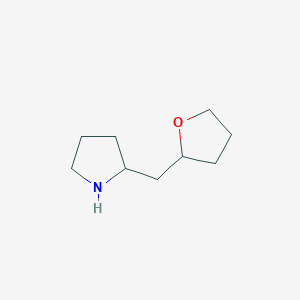

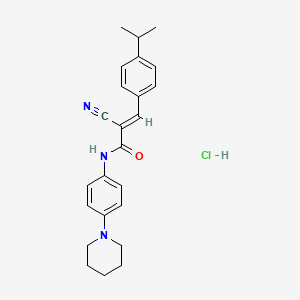

![molecular formula C19H24N6O B3011348 2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2199708-72-8](/img/structure/B3011348.png)

2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design . They are isoelectronic with purines and have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

科学的研究の応用

Medicinal Chemistry: RORγt Inverse Agonists

1,2,4-Triazolo[1,5-a]pyridines have been identified as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists . This application is significant in the development of therapeutic agents for autoimmune diseases, as RORγt plays a crucial role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune conditions.

Enzyme Inhibition: JAK1 and JAK2 Inhibitors

These compounds also exhibit activity as Janus kinase (JAK) inhibitors , specifically targeting JAK1 and JAK2 . JAK inhibitors are valuable in treating myeloproliferative disorders and certain types of cancers due to their role in cytokine signaling.

Cardiovascular Therapeutics

The structural motif of 1,2,4-triazolo[1,5-a]pyridines is utilized in the treatment of cardiovascular disorders . They can act on various pathways involved in cardiac function and vascular health, offering potential benefits for conditions like hypertension and heart failure.

Antidiabetic Agents

Another important application is in the management of type 2 diabetes . These compounds can modulate biological targets that are involved in glucose homeostasis, providing a novel approach to controlling blood sugar levels.

Treatment of Hyperproliferative Disorders

The anti-proliferative properties of these molecules make them candidates for treating hyperproliferative disorders . This includes a range of conditions where abnormal cell growth is a primary characteristic, such as psoriasis and certain cancers.

Material Sciences

Beyond biomedical applications, 1,2,4-triazolo[1,5-a]pyridines find use in material sciences . Their unique chemical structure can be incorporated into materials that require specific properties, such as conductivity or luminescence.

Synthesis Methodology: Microwave-Mediated Reactions

A recent study has demonstrated a microwave-mediated, catalyst-free synthesis method for these compounds, highlighting their synthetic accessibility and the potential for large-scale production .

Energetic Materials

Related triazolo compounds have been effectively synthesized for use as energetic materials . These materials are critical in various applications, ranging from explosives to propellants, due to their high energy density and stability.

作用機序

Target of Action

The compound “2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine” is a heterocyclic compound, specifically a triazole derivative . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

Triazole compounds, in general, are known to interact with their targets through various mechanisms, including binding to enzymes and receptors

Biochemical Pathways

Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The downstream effects of these activities would depend on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects

特性

IUPAC Name |

5,6-dimethyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c1-13-5-4-8-20-17(13)26-11-16-6-9-24(10-7-16)18-14(2)15(3)23-19-21-12-22-25(18)19/h4-5,8,12,16H,6-7,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOJVGUFQJPFAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3011269.png)

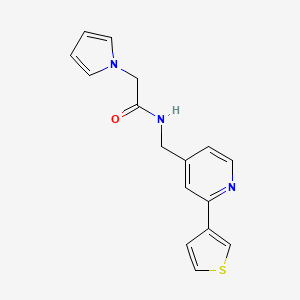

![N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3011271.png)

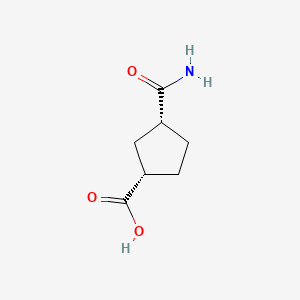

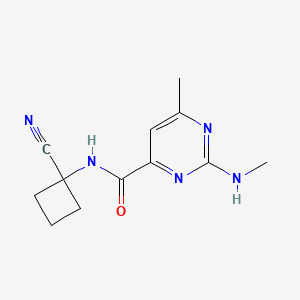

![2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B3011273.png)

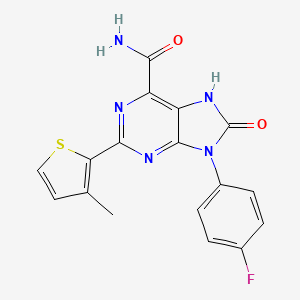

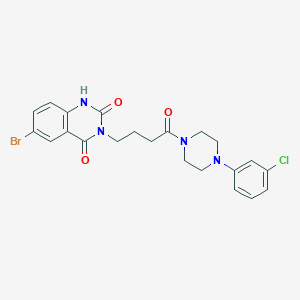

![6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3011275.png)

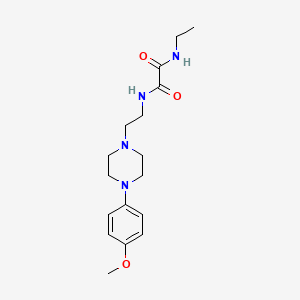

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)